molecular formula C24H22N2O3 B12900161 N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methoxybenzamide CAS No. 590395-80-5

N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methoxybenzamide

Cat. No.: B12900161
CAS No.: 590395-80-5
M. Wt: 386.4 g/mol
InChI Key: IGQCRUWZFAFFQC-UHFFFAOYSA-N
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Description

N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methoxybenzamide ( 590395-80-5) is a benzoxazole derivative supplied for chemical and pharmaceutical research. This compound has a molecular formula of C 24 H 22 N 2 O 3 and a molecular weight of 386.44 g/mol. Its predicted density is 1.220±0.06 g/cm³ . The benzoxazole moiety is a fluorescent heterocyclic structure of significant scientific interest, found in naturally occurring bioactive compounds and serving as a core skeleton in medicinal chemistry . Research into benzoxazole derivatives has shown that they often possess a range of biological activities, including antimicrobial and anticancer properties . The structure-activity relationship for this chemical class indicates that substituents at the 2 and 5 positions of the benzoxazole ring are critical for its biological potential . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Safe handling procedures should be followed, including using personal protective equipment, avoiding dust formation, and working in a well-ventilated place . It is recommended to store the container tightly closed in a dry, cool, and well-ventilated environment .

Properties

CAS No.

590395-80-5

Molecular Formula

C24H22N2O3

Molecular Weight

386.4 g/mol

IUPAC Name

N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methoxybenzamide

InChI

InChI=1S/C24H22N2O3/c1-14-11-15(2)22-21(12-14)26-24(29-22)19-9-6-10-20(16(19)3)25-23(27)17-7-5-8-18(13-17)28-4/h5-13H,1-4H3,(H,25,27)

InChI Key

IGQCRUWZFAFFQC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(O2)C3=C(C(=CC=C3)NC(=O)C4=CC(=CC=C4)OC)C)C

Origin of Product

United States

Preparation Methods

Benzoxazole Ring Synthesis

  • Reagents and Conditions:
    The benzoxazole ring is commonly synthesized by condensation of 2-aminophenol derivatives with carboxylic acids or aldehydes under dehydrating conditions. For the 5,7-dimethyl substitution, 2-amino-4,6-dimethylphenol is used as the starting amine. Cyclization is typically promoted by heating in acidic media or using dehydrating agents such as polyphosphoric acid or phosphorus oxychloride.

  • Reaction Example:
    $$
    \text{2-amino-4,6-dimethylphenol} + \text{carboxylic acid derivative} \xrightarrow[\text{heat}]{\text{acid catalyst}} \text{5,7-dimethyl-1,3-benzoxazole}
    $$

  • Notes:
    Control of temperature and reaction time is critical to avoid side reactions and ensure selective cyclization.

Amino-Substituted Phenyl Intermediate Preparation

  • Functionalization:
    The benzoxazole intermediate is further functionalized to introduce an amino group at the 3-position of the adjacent phenyl ring. This can be achieved by nitration followed by reduction or by direct amination methods.

  • Typical Reagents:

    • Nitration: Nitric acid under controlled temperature
    • Reduction: Catalytic hydrogenation (e.g., Pd/C with H2) or chemical reduction (e.g., SnCl2 in HCl)

Amide Bond Formation

  • Coupling Reaction:
    The amino-substituted benzoxazole intermediate is reacted with 3-methoxybenzoic acid derivatives to form the amide bond. The acid is often converted to an acid chloride using reagents like thionyl chloride (SOCl2) or oxalyl chloride before coupling.

  • Reaction Conditions:

    • Solvent: Anhydrous dichloromethane or tetrahydrofuran (THF)
    • Base: Triethylamine or pyridine to neutralize HCl formed
    • Temperature: 0°C to room temperature to control reaction rate and minimize side products
  • Reaction Scheme:
    $$
    \text{Amino-benzoxazole intermediate} + \text{3-methoxybenzoyl chloride} \xrightarrow[\text{base}]{\text{solvent}} \text{this compound}
    $$

Purification and Characterization

  • Purification:
    The crude product is purified by recrystallization from suitable solvents (e.g., ethanol, ethyl acetate) or by chromatographic techniques such as silica gel column chromatography.

  • Characterization:
    Structural confirmation is performed using spectroscopic methods including FTIR, NMR (1H and 13C), LC-MS, and elemental analysis. Thermal stability can be assessed by TGA/DTA.

Research Findings and Data Summary

Preparation Step Reagents/Conditions Key Observations References
Benzoxazole ring formation 2-amino-4,6-dimethylphenol + acid catalyst Efficient cyclization with high yield
Amino group introduction Nitration (HNO3), reduction (Pd/C, H2) Selective substitution at 3-position
Amide bond formation 3-methoxybenzoyl chloride, base, DCM High coupling efficiency, mild conditions
Purification Recrystallization, chromatography High purity product (>95%)
Characterization FTIR, NMR, LC-MS, elemental analysis Confirmed structure and purity

Notes on Reaction Optimization

  • Temperature Control:
    Maintaining low temperatures during acid chloride formation and amide coupling minimizes side reactions such as hydrolysis or over-acylation.

  • pH and Solvent Choice:
    Use of anhydrous solvents and bases ensures efficient coupling and prevents premature hydrolysis of acid chlorides.

  • Yield Improvement: Use of coupling agents like EDCI or HATU can be explored to improve amide bond formation yields, although classical acid chloride methods remain standard.

Chemical Reactions Analysis

Types of Reactions

N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methoxybenzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Methyl iodide in the presence of a base like potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methoxybenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methoxybenzamide involves its interaction with specific molecular targets and pathways. The benzoxazole ring and its substituents can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The compound shares structural homology with several benzoxazole- and benzamide-containing derivatives. Key analogs and their distinguishing features are summarized below:

Compound Name Substituents Molecular Weight Key Features References
Target Compound 3-methoxybenzamide, 5,7-dimethylbenzoxazolyl 391.44 (estimated) Enhanced lipophilicity due to methyl groups; methoxy group may influence hydrogen bonding.
N-[3-(5,7-Dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-iodobenzamide 3-iodobenzamide 482.32 Iodine substituent increases halogen bonding potential; higher molecular weight.
N-[3-(5,7-Dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-ethoxybenzamide 4-ethoxybenzamide 430.47 Ethoxy group enhances steric bulk; potential for improved metabolic stability.
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-methylbenzamide, hydroxy group 207.27 Hydroxy group increases polarity; used in metal-catalyzed reactions.
N-[3-(5,7-Dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide 4-methoxybenzamide 372.42 Methoxy at para position alters electronic effects; lower steric hindrance.

Pharmacological and Physicochemical Properties

  • Halogen Effects : The iodinated analog () may exhibit stronger binding to hydrophobic pockets in biological targets due to iodine’s polarizability.
  • Methoxy vs. Ethoxy : The 3-methoxy group in the target compound offers moderate electron-donating effects, whereas the 4-ethoxy group in provides greater steric hindrance and metabolic resistance.

Crystallographic and Conformational Analysis

However, software like SHELXL and ORTEP-III () are critical for determining molecular conformations in related benzoxazole derivatives. For example:

  • The iodinated analog () likely adopts a planar conformation due to π-stacking interactions between benzoxazole and benzamide moieties.
  • Substituent positioning (e.g., 3-methoxy vs. 4-ethoxy) influences dihedral angles between aromatic rings, affecting binding to biological targets .

Biological Activity

N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methoxybenzamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C21H22N2O3C_{21}H_{22}N_2O_3 with a molecular weight of approximately 350.41 g/mol. The compound features a benzoxazole moiety, which is known for its significant role in various biological applications.

PropertyValue
Molecular FormulaC21H22N2O3
Molecular Weight350.41 g/mol
LogP5.4
Hydrogen Bond Donors1
Hydrogen Bond Acceptors3

Antimicrobial Activity

Benzoxazole derivatives, including the compound , have shown promising antimicrobial properties. Studies indicate that these compounds can inhibit the growth of various bacterial and fungal strains. For instance, research has demonstrated that benzoxazole derivatives exhibit significant activity against Staphylococcus aureus and Escherichia coli.

Anticancer Potential

This compound has also been investigated for its cytotoxic effects on cancer cell lines. A study evaluated its efficacy against MCF-7 (breast cancer) and HCT-116 (colorectal carcinoma) cells, revealing that the compound induces apoptosis through the activation of caspase pathways.

Anti-inflammatory Effects

The anti-inflammatory properties of this compound are attributed to its ability to inhibit pro-inflammatory cytokines. In vitro studies have shown a reduction in TNF-alpha and IL-6 levels when treated with this compound, suggesting potential applications in inflammatory diseases.

The biological activity of this compound can be explained through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in inflammatory pathways.
  • Receptor Modulation : It may interact with various biological receptors, influencing cellular signaling pathways.
  • Oxidative Stress Reduction : The antioxidant properties of benzoxazole derivatives contribute to their protective effects against oxidative damage in cells.

Study 1: Antimicrobial Efficacy

A recent study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of several benzoxazole derivatives, including this compound. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli and S. aureus .

Study 2: Anticancer Activity

In another investigation reported in Cancer Letters, the compound was tested against multiple cancer cell lines. The findings showed that it significantly reduced cell viability at concentrations above 10 µM and induced apoptosis as evidenced by increased caspase-3 activity .

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